Tesofensine-d5
Description
Properties
Molecular Formula |
C₁₇H₁₈D₅Cl₂NO |
|---|---|
Molecular Weight |
333.31 |
Synonyms |
(1R,2R,3S,5S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane-d5; [1R-(2-endo,3-exo)]-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane-d5; NS 2330-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Tesofensine D5
Strategies for Deuterium (B1214612) Labeling
The introduction of deuterium into a molecule requires careful consideration of the desired location of the labels and the synthetic feasibility. For Tesofensine-d5, the target is the specific incorporation of five deuterium atoms onto the ethoxymethyl group.
Regiospecific Deuteration Techniques
Regiospecific deuteration aims to place deuterium atoms at precise positions within a molecule. In the context of this compound, the focus is on the ethoxy moiety. A common and effective strategy for this is to introduce the deuterated group in the final stages of the synthesis using a deuterated reagent. This "late-stage" deuteration minimizes the potential for isotopic scrambling or loss during preceding synthetic steps. For the ethoxymethyl group of Tesofensine, this can be achieved through an etherification reaction using a deuterated ethylating agent.
Selection of Deuterium-Labeled Precursors
The choice of the deuterated precursor is paramount for the successful synthesis of this compound. The most logical and efficient precursor for introducing the d5-ethyl group is sodium ethoxide-d5 (NaOCH₂CD₃) or a similarly deuterated ethyl halide such as ethyl-d5 bromide (CH₃CD₂Br) . Sodium ethoxide-d5 is a strong nucleophile suitable for Williamson ether synthesis. The synthesis of sodium ethoxide-d5 itself can be accomplished by reacting sodium metal with deuterated ethanol (B145695) (ethanol-d6, CD₃CD₂OD). wikipedia.orgchemistrylearner.comsciencemadness.org
Chemical Synthesis of this compound
The chemical synthesis of this compound can be adapted from established routes for the non-labeled parent compound, Tesofensine. researchgate.net The key modification involves the introduction of the deuterated precursor at the appropriate step.
Detailed Synthetic Routes and Reaction Conditions
A plausible synthetic route for this compound is proposed based on the known synthesis of Tesofensine. researchgate.net The synthesis commences with the precursor, (1R,2R,3S)-2-hydroxymethyl-3-(3,4-dichlorophenyl)-tropane. This intermediate can be prepared from (+/-)-anhydroecgonine methyl ester through a sequence of reactions including a Grignard reaction, isomerization, and reduction. researchgate.net
The crucial deuteration step is the etherification of the hydroxymethyl intermediate. This is a Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a deuterated ethylating agent.
Proposed Synthetic Route for this compound:
Deprotonation: The starting material, (1R,2R,3S)-2-hydroxymethyl-3-(3,4-dichlorophenyl)-tropane, is treated with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding sodium alkoxide.
Nucleophilic Substitution: The resulting alkoxide is then reacted with a deuterated ethylating agent, such as ethyl-d5 bromide , to form the d5-ethoxymethyl ether, this compound. Alternatively, the hydroxymethyl intermediate can be reacted with sodium ethoxide-d5 . brainly.comchegg.com
A summary of the proposed reaction conditions is presented in the table below.
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | (1R,2R,3S)-2-hydroxymethyl-3-(3,4-dichlorophenyl)-tropane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Sodium (1R,2R,3S)-3-(3,4-dichlorophenyl)-tropan-2-yl)methoxide |
| 2 | Sodium (1R,2R,3S)-3-(3,4-dichlorophenyl)-tropan-2-yl)methoxide | Ethyl-d5 Bromide | Tetrahydrofuran (THF) | Reflux | This compound |
Purification and Isolation Procedures
Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts to achieve high chemical and isotopic purity. A standard method for the purification of pharmaceutical compounds is High-Performance Liquid Chromatography (HPLC) . researchgate.netnih.govcchmc.org
A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient of the organic solvent is adjusted to achieve optimal separation of this compound from any impurities. The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the purified this compound.
Spectroscopic and Chromatographic Verification of Isotopic Purity
Confirmation of the successful synthesis and determination of the isotopic purity of this compound are achieved through a combination of spectroscopic and chromatographic techniques. rsc.orgrsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS is a primary tool for determining the mass of the synthesized molecule and its isotopic distribution. nih.govnih.gov The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition. For this compound, the expected molecular ion peak would be shifted by +5 mass units compared to the non-deuterated Tesofensine due to the replacement of five hydrogen atoms with deuterium. The isotopic cluster of the molecular ion can be analyzed to calculate the percentage of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is crucial for confirming the regiospecificity of the deuteration. mdpi.comsigmaaldrich.comresearchgate.net
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the ethoxymethyl group would be significantly diminished or absent, confirming the successful incorporation of deuterium at these positions.
²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing direct evidence of the deuteration.
¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to the carbon-deuterium coupling, further confirming the location of the deuterium labels.
Chromatographic Purity: The chemical purity of the final compound is typically assessed by HPLC with UV detection. The chromatogram should show a single major peak corresponding to this compound, with any impurities being below a specified threshold (e.g., <0.1%).
The following table summarizes the expected analytical data for the verification of this compound.
| Technique | Expected Result | Information Obtained |
| HRMS | Molecular ion peak at [M+H]⁺ ≈ 334.15 (calculated for C₁₇H₁₉D₅Cl₂NO) | Confirmation of molecular weight and isotopic enrichment. |
| ¹H NMR | Absence or significant reduction of signals for the ethoxymethyl protons. | Confirmation of deuterium incorporation at the target site. |
| ²H NMR | Signals corresponding to the chemical shifts of the deuterated ethyl group. | Direct detection and confirmation of deuterium presence. |
| ¹³C NMR | Triplet splitting for the carbons of the ethoxymethyl group. | Confirmation of the location of deuterium atoms. |
| HPLC-UV | Single major peak with >99% purity. | Assessment of chemical purity. |
Mass Spectrometry for Deuterium Content Analysis
Mass spectrometry is an indispensable tool for confirming the successful incorporation of deuterium atoms and for determining the isotopic purity of this compound. By comparing the mass spectra of the deuterated and non-deuterated compounds, a clear mass shift corresponding to the number of incorporated deuterium atoms can be observed.
High-resolution mass spectrometry (HRMS) provides the most accurate mass measurements, allowing for the unambiguous determination of the elemental composition and confirmation of the mass difference between the parent compound and its deuterated isotopologue. The expected molecular weight of Tesofensine is approximately 328.3 g/mol . With the incorporation of five deuterium atoms, the molecular weight of this compound would be expected to increase by approximately 5 Da.
Table 2: Expected Mass Spectrometry Data for Tesofensine and this compound
| Compound | Expected Monoisotopic Mass [M+H]+ | Observed Mass Shift (Da) |
| Tesofensine | ~328.123 | N/A |
| This compound | ~333.155 | ~5 |
The analysis would also involve assessing the isotopic distribution to quantify the percentage of the desired d5 species and to identify the presence of any d0 to d4 species, which would indicate incomplete deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position Confirmation
While mass spectrometry confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocally determining the precise location of the deuterium labels within the molecule.
Proton NMR (¹H NMR) is a powerful technique for this purpose. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl group would be absent or significantly diminished. Specifically, the characteristic quartet and triplet signals of the ethoxy group in the unlabeled tesofensine would not be observed in the spectrum of the d5 analogue.
Deuterium NMR (²H NMR) can also be employed to directly observe the deuterium signals, providing further confirmation of the labeling positions. The chemical shifts in the ²H NMR spectrum would correspond to the positions of the deuterium atoms.
Table 3: Expected ¹H NMR Signal Changes for this compound
| Functional Group | Expected ¹H NMR Signal in Tesofensine | Expected ¹H NMR Signal in this compound |
| -CH2- (ethyl) | Quartet | Absent or significantly reduced |
| -CH3 (ethyl) | Triplet | Absent or significantly reduced |
High-Resolution Chromatography for Purity Assessment
High-resolution chromatography, typically High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry), is employed to assess the chemical and radiochemical purity of this compound. This analysis is critical to ensure that the deuterated standard is free from any non-deuterated tesofensine and other impurities that could interfere with its use as an internal standard.
The chromatographic method would be developed to achieve baseline separation of tesofensine from any potential impurities. The purity is typically determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. For use as a certified reference material, a purity of ≥98% is generally required.
Table 4: Typical High-Resolution Chromatography Parameters for Purity Assessment
| Parameter | Typical Value/Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Gradient of acetonitrile and water with formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | UV at a specific wavelength or Mass Spectrometry |
| Injection Volume | 1 - 5 µL |
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring its identity, isotopic enrichment, and purity, thereby validating its suitability as an internal standard for quantitative bioanalytical assays.
Monoamine Transporter Interaction Studies
Tesofensine is a monoamine reuptake inhibitor that interacts with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). chemicalbook.comwikipedia.orgnih.govregionh.dk In vitro studies using rat synaptosomes have demonstrated its potent inhibitory activity on the reuptake of these key neurotransmitters. chemicalbook.com
Dopamine Transporter (DAT) Reuptake Inhibition Kinetics
Preclinical research shows that tesofensine is a potent inhibitor of the dopamine transporter. In vitro experiments using homogenized rat striatal tissue revealed an IC50 value of 35 nM for the dopamine transporter, as measured by the inhibition of [3H]WIN-35428 binding. chemicalbook.com Further studies using rat synaptosomes showed an IC50 value of 8 nM for the inhibition of dopamine uptake. chemicalbook.com Some research indicates that tesofensine has a greater affinity for the dopamine transporter than for the norepinephrine and serotonin transporters. wikipedia.org
Norepinephrine Transporter (NET) Reuptake Inhibition Kinetics
Tesofensine demonstrates a strong inhibitory effect on the norepinephrine transporter. In vitro studies with rat synaptosomes indicated an IC50 value of 3.2 nM for the inhibition of norepinephrine uptake in the hippocampus. chemicalbook.com More recent studies have suggested that tesofensine has a more potent effect on norepinephrine reuptake, with an IC50 value of 1.7 nM. wikipedia.org
Serotonin Transporter (SERT) Reuptake Inhibition Kinetics
The inhibitory activity of tesofensine on the serotonin transporter has also been established in preclinical studies. Research using rat synaptosomes demonstrated an IC50 value of 11 nM for the inhibition of serotonin uptake in the cerebral cortex. chemicalbook.comwikipedia.org
Comparative In Vitro Affinity and Selectivity Profiles
Tesofensine acts as a triple monoamine reuptake inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin. chemicalbook.comnih.govregionh.dk The in vitro data from studies on rat brain tissue highlight its potent affinity for all three transporters.
Interactive Data Table: In Vitro Inhibition of Monoamine Reuptake by Tesofensine
| Monoamine Transporter | Tissue/Preparation | Ligand/Substrate | IC50 (nM) |
| Dopamine Transporter (DAT) | Rat Striatal Tissue (homogenized) | [3H]WIN-35428 | 35 |
| Dopamine Transporter (DAT) | Rat Synaptosomes (striatal) | [3H]Dopamine | 8 |
| Norepinephrine Transporter (NET) | Rat Synaptosomes (hippocampal) | [3H]Norepinephrine | 3.2 |
| Serotonin Transporter (SERT) | Rat Synaptosomes (cerebral) | [3H]Serotonin | 11 |
Data sourced from preclinical in vitro studies. chemicalbook.com
Neurochemical Modulation in Preclinical Models
Synaptic Neurotransmitter Levels (Dopamine, Norepinephrine, Serotonin) in Brain Regions
Preclinical studies in animal models, particularly in diet-induced obese (DIO) rats, have shed light on tesofensine's ability to modulate synaptic neurotransmitter levels. These studies suggest that tesofensine's effects on appetite and weight loss are linked to its influence on central dopaminergic and noradrenergic activity.
In diet-induced obese rats, which exhibit reduced baseline extracellular dopamine levels in the nucleus accumbens (NAcc) and prefrontal cortex (PFC), acute administration of tesofensine has been shown to normalize these dopamine levels. Interestingly, the same dosage had no effect on dopamine levels in lean, chow-fed rats. This suggests that tesofensine may have a more pronounced effect in conditions of compromised dopaminergic function. The drug evoked a stronger stimulatory response on dopamine levels in both the NAcc and PFC of DIO rats.
The mechanism for appetite suppression by tesofensine in obese rats appears to be dependent on its ability to indirectly stimulate α1 adrenoceptor and dopamine D1 receptor pathways. nih.gov This indicates an increase in synaptic norepinephrine and dopamine in relevant brain circuits.
Receptor Binding and Functional Assays (e.g., α1 Adrenoceptor, D1 Dopamine Receptor)
Tesofensine is a monoamine reuptake inhibitor that blocks the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). nih.govpatsnap.comregionh.dk Its pharmacological effects, particularly on appetite suppression, are mediated through the indirect stimulation of several key neurotransmitter receptors. nih.govnih.gov Studies in diet-induced obese (DIO) rat models have been instrumental in elucidating the specific receptor pathways involved.
Research has shown that the hypophagic (appetite-suppressing) effect of tesofensine is significantly dependent on its ability to indirectly stimulate α1 adrenoceptors and dopamine D1 receptors. nih.govnih.govresearchgate.net In functional assays using DIO rats, the administration of specific receptor antagonists was used to probe the mechanism of tesofensine-induced appetite suppression. The hypophagic response to tesofensine was almost entirely reversed by the co-administration of prazosin, a selective α1 adrenoceptor antagonist. nih.govresearchgate.net Furthermore, the effect was partially blocked by SCH23390, a selective dopamine D1 receptor antagonist. nih.govnih.gov This suggests that the increased synaptic concentrations of norepinephrine and dopamine, resulting from transporter blockade by tesofensine, lead to the activation of these respective receptor pathways, which are crucial for its effect on reducing food intake. nih.gov
Conversely, the use of antagonists for other receptors, such as the α2 adrenoceptor (RX821002), dopamine D2 receptor (haloperidol), dopamine D3 receptor (NGB2904), and serotonin 5-HT2A/2C receptors (ritanserin), did not affect tesofensine-induced hypophagia. nih.govnih.gov These findings underscore the primary role of α1 adrenergic and D1 dopaminergic signaling in the acute appetite-suppressing effects of tesofensine. nih.gov
| Antagonist | Target Receptor | Effect on Tesofensine-Induced Hypophagia |
|---|---|---|
| Prazosin | α1 Adrenoceptor | Almost complete reversal nih.gov |
| SCH23390 | Dopamine D1 Receptor | Partial antagonism nih.gov |
| RX821002 | α2 Adrenoceptor | No effect nih.govnih.gov |
| Haloperidol | Dopamine D2 Receptor | No effect nih.govnih.gov |
| NGB2904 | Dopamine D3 Receptor | No effect nih.govnih.gov |
| Ritanserin | 5-HT2A/2C Receptor | No effect nih.govnih.gov |
Investigation of Downstream Signaling Pathways
The activation of α1 adrenoceptors and D1 dopamine receptors by their respective endogenous ligands (norepinephrine and dopamine) initiates a cascade of intracellular signaling events. While preclinical studies on tesofensine have not exhaustively detailed every component of these downstream pathways, the known signaling mechanisms for these G protein-coupled receptors (GPCRs) provide a clear framework.
α1 Adrenoceptor Pathway: α1 adrenoceptors are typically coupled to Gq proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a variety of cellular responses that modulate neuronal excitability.
D1 Dopamine Receptor Pathway: D1-like dopamine receptors (D1 and D5) are coupled to Gs proteins. d-nb.info Ligand binding stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). d-nb.info cAMP then activates protein kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors, to regulate gene expression and cellular function.
The combined modulation of these central monoaminergic pathways is thought to be the basis for tesofensine's efficacy. nih.gov Defective monoaminergic neurotransmission, including reduced hypothalamic α1 adrenoceptor binding and decreased mesolimbic dopamine activity, has been observed in preclinical models of obesity. nih.gov Tesofensine's ability to enhance signaling through these pathways may counteract these deficits.
Neurophysiological and Behavioral Phenotyping in Animal Models
Central Nervous System Activity Profiling
Preclinical studies using microdialysis in animal models have provided direct evidence of tesofensine's activity within the central nervous system. In diet-induced obese (DIO) rats, which exhibit markedly reduced baseline levels of extracellular dopamine in the nucleus accumbens (NAcc) and prefrontal cortex (PFC), acute administration of tesofensine normalized these dopamine levels. regionh.dknih.gov Notably, the drug did not have the same effect on dopamine levels in lean, chow-fed rats, suggesting a more pronounced effect in the context of obesity-related neurochemical deficits. regionh.dknih.gov
The stimulatory response on dopamine levels in the NAcc and PFC was stronger in DIO rats compared to lean controls. regionh.dknih.gov The NAcc and PFC are key components of the brain's reward and executive function circuits, and altered dopamine signaling in these areas is implicated in the drive for compensatory overeating. regionh.dk By reversing the lowered forebrain dopamine levels in obese animals, tesofensine's mechanism is, at least in part, associated with the positive modulation of central dopaminergic activity. regionh.dknih.gov
Modulation of Neuronal Excitability in Specific Brain Circuits (e.g., Hypothalamic GABAergic Neurons)
The lateral hypothalamus (LH) is a critical brain region for regulating feeding behavior. nih.gov It contains distinct neuronal populations, including GABAergic neurons that play a significant role in promoting feeding. nih.gov Electrophysiological and optogenetic studies in transgenic mice have revealed that tesofensine directly modulates the activity of these specific neurons. nih.govplos.orgnih.govresearchgate.net
Research has shown for the first time that tesofensine inhibits a subset of LH GABAergic neurons. plos.orgnih.govresearchgate.netbiorxiv.org In electrophysiological recordings, the activity of these neurons was significantly reduced following tesofensine treatment compared to saline. nih.govplos.org This inhibitory effect was observed even during optogenetic stimulation, highlighting a robust ability to silence these feeding-promoting neurons. nih.govplos.org In behavioral experiments with Vgat-ChR2 mice, where GABAergic neurons can be activated by light, tesofensine reduced the feeding behavior induced by this optogenetic activation. nih.govplos.org Furthermore, chemogenetically silencing these same neurons enhanced the food-suppressing effects of tesofensine, confirming their role as a key target for the drug's mechanism of action. plos.orgnih.govresearchgate.netbiorxiv.org
Neuroadaptive Responses to Chronic Exposure in Preclinical Systems
Chronic administration of psychoactive compounds can lead to neuroadaptive changes in the brain, including alterations in gene expression and receptor density. Studies investigating the effects of sustained tesofensine exposure in animals have identified such responses.
Chronic treatment with tesofensine for 14 days, but not a shorter 5-day course, was found to increase the gene expression of brain-derived neurotrophic factor (BDNF) in the CA3 region of the hippocampus. researchgate.net It also increased the expression of activity-regulated cytoskeleton-associated protein (Arc) in the CA1 region. researchgate.net Both BDNF and Arc are crucial for synaptic plasticity, learning, and memory. Additionally, a significant increase in neuronal proliferative activity was observed in the dentate gyrus of animals treated chronically with tesofensine. researchgate.net In diet-induced obese rats, chronic tesofensine administration also induced discrete changes in striatal dopamine D2 receptor expression and dopamine transporter binding. regionh.dknih.gov These findings suggest that long-term exposure to tesofensine induces neuroplastic changes in brain circuits related to cognition and reward.
Investigations into Cholinergic Neurotransmission Enhancement
In addition to its primary action as a triple monoamine reuptake inhibitor, preclinical investigations have revealed that tesofensine also indirectly stimulates the cholinergic system. nih.gov The enhancement of cholinergic neurotransmission is a therapeutic strategy for improving cognitive function. frontiersin.org While the precise mechanism of this indirect stimulation by tesofensine is not fully elucidated, it was a key finding in early preclinical studies that led to its initial investigation for neurodegenerative conditions like Alzheimer's disease. nih.gov In preclinical models, tesofensine demonstrated an enhancement in cognitive function, short- and long-term memory, and attention. nih.gov
Preclinical Pharmacological Research with Tesofensine and Its Deuterated Analog
Studies on Brain-Derived Neurotrophic Factor (BDNF) Regulation
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein in the neurotrophin family that plays a significant role in neuronal survival, differentiation, and plasticity. plos.org Altered levels of BDNF have been implicated in various neurological and psychiatric conditions. plos.org Preclinical research has explored the impact of tesofensine, and by extension its deuterated analog Tesofensine-d5, on the regulation of BDNF, particularly within the hippocampus, a brain region critical for learning and memory.
Sustained administration of tesofensine has been demonstrated to elevate BDNF levels in the brain, suggesting a potential antidepressant effect. wikipedia.orgpatientpop.com The mechanism underlying this is believed to be linked to its action as a serotonin-norepinephrine-dopamine reuptake inhibitor. wikipedia.org By increasing the synaptic availability of these key neurotransmitters, tesofensine may indirectly stimulate the expression of genes responsible for producing neurotrophic factors like BDNF.
A key study investigated the effects of sub-chronic (5 days) and chronic (14 days) administration of tesofensine on BDNF mRNA expression in the rat hippocampus. nih.gov The findings from this research revealed that the duration of treatment is a critical factor in modulating BDNF levels.
The research indicated that chronic treatment with tesofensine led to a significant increase in BDNF mRNA in the CA3 region of the hippocampus. nih.govresearchgate.net In contrast, sub-chronic treatment did not produce a significant change. nih.gov This suggests that the neurotrophic effects of tesofensine are dependent on long-term administration. The study also observed an increase in markers of neurogenesis, such as Ki-67 and neuroD-positive cells, following chronic but not sub-chronic treatment, further supporting the link between sustained tesofensine administration and hippocampal plasticity. nih.gov
The table below summarizes the key findings related to the impact of chronic tesofensine administration on BDNF mRNA expression in the hippocampus.
| Treatment Duration | Hippocampal Region | Change in BDNF mRNA Expression |
| Chronic (14 days) | CA3 | 35% Increase nih.gov |
These preclinical findings highlight a significant aspect of tesofensine's pharmacological profile. The upregulation of BDNF in a critical brain region like the hippocampus suggests that beyond its effects on appetite suppression, this compound may also possess neuroprotective and mood-regulating properties. patientpop.comgenemedics.com
Metabolic Fate and Pharmacokinetic Investigations Using Tesofensine D5
Application of Tesofensine-d5 in Metabolic Profiling
This compound, a deuterated version of the triple monoamine reuptake inhibitor Tesofensine, serves as a critical analytical tool in the investigation of the metabolic fate and pharmacokinetics of the parent compound. The inclusion of deuterium (B1214612) atoms creates a stable, heavier isotope of the molecule that is chemically identical to Tesofensine but can be distinguished by mass spectrometry. This property is invaluable for metabolic profiling and quantitative analysis.
Deuterated Analog as an Internal Standard in Quantitative Metabolism Studies
In quantitative bioanalysis, particularly those employing liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are considered the gold standard for internal standards. This compound is employed for this purpose in studies quantifying Tesofensine and its metabolites in biological matrices like plasma.
The key advantage of using a deuterated analog such as this compound is that its physicochemical properties are nearly identical to the non-deuterated analyte, Tesofensine. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to its higher mass, it produces a distinct signal that does not interfere with the analyte's signal. Using a SIL internal standard can correct for variability in sample preparation and potential matrix effects, which can suppress or enhance the ionization of the analyte, thereby significantly improving the accuracy and precision of the quantitative assay scispace.com.
Tracing Metabolic Pathways and Metabolite Identification in Preclinical Systems
When this compound is administered, its metabolites will retain the deuterium atoms. In mass spectrometry analysis, this creates a unique isotopic signature. Researchers can screen complex biological samples for this signature, allowing for the confident differentiation of drug-related metabolites from endogenous molecules. This technique is instrumental in building a comprehensive metabolic map for the parent drug, Tesofensine, and identifying all relevant biotransformation products for further characterization.
In Vitro Metabolism Studies
In vitro metabolism studies are fundamental for elucidating the enzymatic processes responsible for a drug's biotransformation. These assays provide critical information on metabolic stability and potential drug-drug interactions.
Hepatic Microsomal Incubations: Cytochrome P450 (CYP) Isoform Contributions (e.g., CYP3A4)
Human liver microsomes (HLMs) are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov Incubations of Tesofensine with HLMs have been used to identify the primary enzymes responsible for its metabolism.
| Enzyme Family | Key Isoform | Metabolic Reaction |
| Cytochrome P450 | CYP3A4 | N-dealkylation |
Hepatocyte-Based Assays for Phase I and Phase II Metabolism
While microsomes are excellent for studying Phase I (oxidation, reduction, hydrolysis) reactions, they lack the necessary cofactors and enzymes for many Phase II (conjugation) reactions unless supplemented. pharmaron.com Cultured hepatocytes, which are intact liver cells, provide a more physiologically complete in vitro system, containing the full complement of Phase I and Phase II metabolic enzymes and cofactors. pharmaron.comnih.gov
Hepatocyte-based assays are used to confirm the findings from microsomal studies and to investigate a broader range of metabolic pathways, including conjugation reactions like glucuronidation and sulfation pharmaron.comlongdom.org. For Tesofensine, hepatocyte assays would confirm the CYP3A4-mediated N-dealkylation (Phase I) and allow for the detection of any potential subsequent Phase II conjugation of the parent drug or its M1 metabolite. These assays are crucial for providing a comprehensive profile of a drug's metabolic clearance pathways. lonza.com
Identification of Major and Minor Metabolites
Through metabolic studies in both preclinical models and human clinical trials, the primary metabolite of Tesofensine has been identified. The only metabolite detectable in human plasma is the N-desalkyl metabolite, known as M1 or NS2360. wikipedia.orgnih.govresearchgate.net This metabolite is formed through the CYP3A4-mediated metabolism of Tesofensine wikipedia.orgnih.govnih.gov.
The metabolite M1 is pharmacologically active and exhibits a similar qualitative profile to Tesofensine, inhibiting the presynaptic reuptake of monoamine neurotransmitters. nih.govresearchgate.net However, its potency differs from the parent compound. In vivo studies in mice indicated that the M1 metabolite has a lower potency compared to Tesofensine nih.gov. M1 has a markedly long half-life in humans, even longer than that of Tesofensine itself wikipedia.orgnih.govnih.gov.
| Compound | Description | Formation Pathway | Detectability in Human Plasma |
| M1 (NS2360) | Major, active N-desalkyl metabolite | CYP3A4-mediated N-dealkylation of Tesofensine nih.gov | The only detectable metabolite wikipedia.orgnih.govresearchgate.net |
Preclinical In Vivo Pharmacokinetic Characterization (Non-human Animal Models)
Absorption and Distribution Profiles in Animal Tissues
There is no available data from preclinical animal models that specifically describes the absorption and distribution of this compound in various tissues. While studies on the parent compound, Tesofensine, exist, this information cannot be directly extrapolated to its deuterated analogue without specific experimental verification.
Advanced Analytical Methods for Detection and Quantification of Tesofensine D5 and Its Metabolites
Chromatographic Separation Techniques
The effective separation of Tesofensine and its primary metabolite, M1 (NS2360), from endogenous plasma components is a prerequisite for accurate quantification. Ultra-High-Performance Liquid Chromatography (UPLC) has emerged as the technique of choice, offering superior resolution, sensitivity, and speed compared to conventional High-Performance Liquid Chromatography (HPLC).
Liquid Chromatography (LC) Method Development (e.g., UPLC)
The development of a UPLC method for the simultaneous determination of Tesofensine and its M1 metabolite, with Tesofensine-d5 as an internal standard, focuses on achieving sharp, symmetrical peaks with adequate retention and separation from matrix interferences. A typical UPLC system, such as a Waters ACQUITY UPLC®, is often employed for this purpose.
A gradient elution is commonly developed to ensure the timely elution of both the parent drug and its more polar metabolite within a short run time, typically under 5 minutes. The method development process involves a systematic evaluation of various parameters to achieve optimal chromatographic performance.
Table 1: Illustrative UPLC Method Parameters for Tesofensine Analysis
| Parameter | Condition |
|---|---|
| UPLC System | Waters ACQUITY UPLC® or equivalent |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Optimization of Stationary and Mobile Phases
The selection of the stationary and mobile phases is critical for achieving the desired selectivity and retention.
Stationary Phase: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm) is frequently chosen for its hydrophobic retention of Tesofensine and its metabolite. The small particle size of UPLC columns provides higher efficiency and resolution. The specific chemistry of the C18 phase (e.g., end-capped) can be further optimized to minimize peak tailing.
Mobile Phase: The mobile phase typically consists of an aqueous component and an organic solvent.
Aqueous Phase: Acidified water, commonly with 0.1% formic acid, is used to promote the protonation of the analytes, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.
Organic Phase: Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency. Methanol can also be considered as an alternative or in combination with acetonitrile to fine-tune selectivity.
The gradient profile, starting with a low percentage of the organic phase and ramping up, allows for the elution of the more polar M1 metabolite first, followed by the more hydrophobic parent compound, Tesofensine. The use of this compound as an internal standard ensures that any minor variations in retention time or chromatographic performance are accounted for, leading to high precision in quantification.
Mass Spectrometry Detection and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides the high sensitivity and specificity required for the bioanalysis of drugs and their metabolites at low concentrations in complex biological fluids.
Tandem Mass Spectrometry (MS/MS) for Sensitivity and Specificity
Tandem mass spectrometry (MS/MS), often utilizing a triple quadrupole mass spectrometer, is the gold standard for quantitative bioanalysis. The high selectivity of this technique is achieved through Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte of interest. This selected ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the analyte.
The use of this compound as an internal standard is crucial in this process. It co-elutes with Tesofensine and undergoes the same ionization and fragmentation processes. By monitoring the specific MRM transitions for both the analyte and the internal standard, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification.
Table 2: Exemplary MRM Transitions for Tesofensine, M1 Metabolite, and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Tesofensine | 328.1 | 121.1 | 25 |
| M1 (NS2360) | 300.1 | 121.1 | 20 |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
While tandem mass spectrometry is ideal for quantification, High-Resolution Mass Spectrometry (HRMS), often coupled with UPLC, is a powerful tool for the identification and structural elucidation of unknown metabolites. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm).
This high mass accuracy allows for the determination of the elemental composition of a metabolite, providing significant clues to its structure. By comparing the HRMS data of control and dosed samples, novel metabolites of Tesofensine can be detected. Subsequent MS/MS experiments on the HRMS instrument can then provide fragmentation patterns that help to elucidate the exact structure of these metabolites.
Quantitative Bioanalytical Method Validation for Research Applications
For research applications, a bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. The validation process typically follows guidelines from regulatory agencies and includes the assessment of several key parameters.
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and internal standard.
Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model with a weighting factor (e.g., 1/x²).
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures.
Table 3: Representative Validation Summary for a Tesofensine Bioanalytical Method
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-noise > 5; Accuracy ±20%; Precision ≤20% | Meets criteria |
| Intra-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤20% at LLOQ) | < 12% |
| Accuracy (% Bias) | ± 15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
Sample Preparation Strategies for Biological Matrices (Preclinical)
The complexity of biological matrices, such as plasma, serum, and tissue homogenates, necessitates extensive sample preparation to remove interfering endogenous substances like proteins and phospholipids. The primary goals of sample preparation are to extract the analyte of interest and the internal standard with high and reproducible recovery, minimize matrix effects, and concentrate the analytes to achieve the desired sensitivity. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required throughput of the assay.
In preclinical studies involving animal models such as rats and mice, various tissues and biofluids are analyzed to understand the distribution and elimination of a drug candidate. The most common extraction techniques employed for small molecules like tesofensine are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation (PPT) is a straightforward and rapid method often used for plasma and serum samples. It involves the addition of a water-miscible organic solvent, typically acetonitrile or methanol, to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte and the internal standard is collected for analysis. While simple and fast, PPT may result in less clean extracts compared to other methods, potentially leading to more significant matrix effects.
Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup. This technique partitions the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility. The selection of the organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the pH of the aqueous phase are critical for achieving high extraction efficiency. LLE is effective at removing non-volatile salts and highly polar endogenous compounds.
Solid-Phase Extraction (SPE) is a highly selective and versatile technique that provides the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity. SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. For a compound like tesofensine, which has basic properties, a cation-exchange SPE sorbent could be employed for enhanced selectivity.
The following table illustrates a hypothetical comparison of these extraction techniques for the analysis of tesofensine in rat plasma.
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent | Partitioning between two immiscible liquid phases | Selective retention on a solid sorbent followed by elution |
| Selectivity | Low | Moderate | High |
| Recovery | Generally high but can be variable | Dependent on solvent and pH, typically >80% | High and reproducible, often >90% |
| Cleanliness of Extract | Low to moderate | Moderate to high | High |
| Throughput | High | Moderate | Can be high with automation |
| Solvent Consumption | Low to moderate | High | Low |
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these effects.
This compound is an ideal internal standard as it has the same physicochemical properties as tesofensine, meaning it behaves identically during sample extraction and chromatographic separation. However, due to its increased mass from the deuterium (B1214612) labels, it is distinguishable from the unlabeled tesofensine by the mass spectrometer. By adding a known amount of this compound to every sample at the beginning of the extraction process, any variability in extraction recovery or matrix-induced ionization changes will affect both the analyte and the internal standard to the same extent. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard, which remains constant even if absolute signal intensities fluctuate.
The effectiveness of this compound in compensating for matrix effects can be evaluated during method validation by calculating the matrix factor (MF). The MF is determined by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. When normalized using the internal standard, the variability of the MF across different lots of the biological matrix should be minimal, typically with a coefficient of variation (CV) of less than 15%.
Below is a hypothetical data table representing the evaluation of matrix effects for tesofensine in different lots of mouse plasma, with and without internal standard normalization using this compound.
| Lot of Mouse Plasma | Analyte Peak Area (Tesofensine) | IS Peak Area (this compound) | Analyte/IS Ratio | Matrix Factor (Analyte) | IS-Normalized Matrix Factor |
| Neat Solution | 1,250,000 | 1,300,000 | 0.96 | N/A | N/A |
| Lot 1 | 1,100,000 | 1,150,000 | 0.96 | 0.88 | 1.00 |
| Lot 2 | 980,000 | 1,020,000 | 0.96 | 0.78 | 1.00 |
| Lot 3 | 1,150,000 | 1,200,000 | 0.96 | 0.92 | 1.00 |
| Lot 4 | 1,050,000 | 1,100,000 | 0.95 | 0.84 | 0.99 |
| Lot 5 | 950,000 | 990,000 | 0.96 | 0.76 | 1.00 |
| Mean | 0.84 | 1.00 | |||
| %CV | 8.2% | 0.4% |
As illustrated in the table, while the absolute peak area of tesofensine shows significant variation due to ion suppression (Matrix Factor < 1), the analyte-to-internal standard ratio remains consistent. The IS-normalized matrix factor is close to 1 with a very low coefficient of variation, demonstrating the successful compensation of matrix effects by this compound.
Computational and Theoretical Approaches to Tesofensine D5 Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as Tesofensine-d5, and its biological targets at an atomic level. mdpi.comnih.govmdpi.com For Tesofensine, the primary targets are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govresearchgate.netnih.govbiorxiv.org
Ligand-Protein Interactions with Monoamine Transporters
Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to its receptor. In the case of this compound, these simulations would be used to understand how the deuterated compound interacts with the binding sites of DAT, NET, and SERT. The fundamental interactions are expected to be very similar to those of Tesofensine, which acts as a triple monoamine reuptake inhibitor. biorxiv.orgnih.gov
| Transporter | Key Interacting Residues (Hypothetical for this compound) | Type of Interaction |
|---|---|---|
| DAT | Aspartic Acid, Serine, Phenylalanine | Ionic, Hydrogen Bonding, π-π Stacking |
| NET | Aspartic Acid, Tyrosine, Phenylalanine | Ionic, Hydrogen Bonding, π-π Stacking |
| SERT | Aspartic Acid, Tyrosine, Isoleucine | Ionic, Hydrogen Bonding, Hydrophobic |
Exploration of Binding Site Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein complex over time. mdpi.comnih.govmdpi.com An MD simulation of this compound bound to a monoamine transporter would reveal the stability of the binding pose predicted by docking, the flexibility of the protein's binding site, and the role of surrounding water molecules. These simulations can run from nanoseconds to microseconds to capture a range of conformational changes. mdpi.com The primary theoretical impact of deuteration in MD simulations would be on the vibrational frequencies of the deuterated parts of the molecule, which could lead to minor differences in the dynamic behavior and residence time of the ligand in the binding pocket compared to the non-deuterated compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.commdpi.com These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity.
Predictive Models for Transport and Binding Properties
For a series of compounds including Tesofensine and its deuterated analogues, a QSAR model could be developed to predict their inhibitory activity at the monoamine transporters. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The goal is to establish a statistically significant relationship between these descriptors and the observed biological activity. mdpi.com Such models could accelerate the screening of other potential deuterated derivatives of Tesofensine.
Influence of Deuteration on Molecular Descriptors
The introduction of deuterium (B1214612) in this compound would primarily affect molecular descriptors related to mass and vibrational frequencies. While many topological and electronic descriptors would remain largely unchanged, those sensitive to isotopic substitution would be altered.
| Molecular Descriptor | Expected Influence of Deuteration |
|---|---|
| Molecular Weight | Slight increase |
| Vibrational Energy | Decrease in zero-point energy of C-D bonds |
| Polarizability | Minor changes |
| Lipophilicity (logP) | Generally considered to have a negligible effect |
These subtle changes in molecular descriptors, when incorporated into a QSAR model, could help to refine the predictions of biological activity and pharmacokinetic properties.
Isotopic Effect Modeling and Prediction
A primary motivation for developing deuterated drugs is to leverage the kinetic isotope effect (KIE). The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, making it more difficult to break. mdpi.com This can slow down metabolic processes that involve the cleavage of a C-H bond, potentially leading to improved pharmacokinetic profiles. nih.govnih.gov
Computational models can be used to predict the magnitude of the KIE for specific metabolic pathways of Tesofensine. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated compounds, it is possible to estimate the expected change in the rate of metabolism. Quantum mechanical calculations are often employed for this purpose. mdpi.com These predictive models can help to identify the optimal positions for deuterium substitution to achieve the desired therapeutic effect, such as reducing the formation of unwanted metabolites or increasing the drug's half-life. nih.govnih.gov For Tesofensine, this could be particularly relevant for its metabolism by cytochrome P450 enzymes. fda.gov
Theoretical Basis for Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is a cornerstone in understanding the chemical and biological behavior of deuterated compounds. It describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The primary cause of the KIE is the mass difference between isotopes, which affects the vibrational frequency of chemical bonds.
A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy compared to the corresponding carbon-hydrogen (C-H) bond. rsc.org Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy leads to a slower reaction rate when a C-H bond cleavage is the rate-determining step of the reaction. libretexts.org
The magnitude of the KIE is typically expressed as the ratio of the rate constant of the non-deuterated reactant (kH) to the rate constant of the deuterated reactant (kD), i.e., KIE = kH/kD. For primary KIEs, where the bond to the isotope is broken in the rate-limiting step, this ratio is generally greater than 1. In the case of deuterium substitution, the C-D bond is approximately 6 to 10 times more stable than the C-H bond, which can lead to a significant decrease in the rate of metabolic reactions. juniperpublishers.com
Secondary KIEs can also occur when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reaction center. libretexts.org These effects are generally smaller but can still provide valuable information about the reaction mechanism.
The theoretical framework for KIEs allows researchers to predict which positions in a molecule, when deuterated, will have the most significant impact on its metabolic fate. For a drug like Tesofensine, which is primarily metabolized by cytochrome P450 (CYP) enzymes, understanding KIEs is essential for designing a deuterated analog with improved metabolic stability. wikipedia.orgnih.gov
Computational Assessment of Deuteration on Metabolic Stability
Computational methods are instrumental in predicting the impact of deuteration on a drug's metabolic stability. These assessments are often performed before the synthesis of the deuterated compound, saving significant resources. The process generally involves identifying the sites of metabolism on the parent drug and then using computational models to estimate the KIE upon deuteration at those sites.
For Tesofensine, it is known that it is mainly metabolized by the CYP3A4 enzyme to its desalkyl metabolite, M1 (NS2360). wikipedia.org This metabolic process likely involves the cleavage of C-H bonds. By replacing the hydrogen atoms at these metabolically vulnerable positions with deuterium, the rate of metabolism can be slowed down, thereby increasing the half-life of the drug.
Computational approaches to assess this include:
Quantum Mechanics (QM) Calculations: These methods can be used to model the transition state of the metabolic reaction and calculate the vibrational frequencies of the C-H and C-D bonds. This allows for a theoretical prediction of the KIE.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the binding of the drug to the active site of the metabolizing enzyme (e.g., CYP3A4). By comparing the simulations of the deuterated and non-deuterated drug, researchers can assess if the isotopic substitution affects the binding affinity or orientation, which could also influence the rate of metabolism.
Pharmacokinetic Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. By incorporating the predicted KIEs into these models, it is possible to forecast the pharmacokinetic profile of the deuterated drug, including its half-life and plasma concentration over time. researchgate.net
The strategic placement of deuterium atoms is key to optimizing the metabolic stability of a drug. nih.gov Deuteration at sites that are not involved in metabolism will likely have a negligible effect on the drug's pharmacokinetic profile. Therefore, computational tools are vital for identifying the "soft spots" in a molecule that are most susceptible to metabolism. nih.gov
Below is an illustrative table of how computational assessments might predict the effect of deuteration on the metabolic stability of Tesofensine.
| Parameter | Non-Deuterated Tesofensine (Predicted) | This compound (Predicted) | Predicted Fold Change |
| Rate of Metabolism (k) | k_H | k_D | k_H / k_D (KIE) > 1 |
| Metabolic Clearance (CL) | High | Lower | < 1 |
| Half-life (t1/2) | ~9 days wikipedia.org | Longer | > 1 |
| Formation of Metabolite M1 | High | Reduced | < 1 |
This table is based on theoretical principles of the kinetic isotope effect and does not represent actual experimental data for this compound.
By leveraging these computational and theoretical approaches, researchers can rationally design deuterated drugs like this compound with potentially improved pharmacokinetic properties, leading to a more favorable dosing regimen and enhanced therapeutic efficacy. juniperpublishers.com
Future Directions and Emerging Research Avenues
Exploration of Novel Molecular Targets and Pathways in Preclinical Models
While the primary mechanism of Tesofensine is the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, recent preclinical research on the parent compound has begun to unveil a more complex pharmacological profile. patsnap.comdrugbank.comnih.gov Future investigations using Tesofensine-d5 are crucial to delineate these novel interactions and pathways with greater precision.
Emerging evidence suggests that Tesofensine's effects extend beyond monoamine reuptake. Studies have shown it can modulate the activity of GABAergic neurons in the lateral hypothalamus (LH), a key brain region for regulating feeding behavior. nih.govnih.govbiorxiv.org This finding opens a new avenue to explore how this compound might influence the balance of excitatory and inhibitory neurotransmission in appetite control centers. Furthermore, research has pointed towards the activation of α1 adrenergic receptors and dopamine D1 receptors as contributing to its pharmacological effects. nih.gov
The potential influence on neurotrophic factors and cholinergic systems also warrants deeper investigation. portico.org Preclinical studies noted that Tesofensine may increase levels of brain-derived neurotrophic factor (BDNF), a protein vital for neuronal survival and plasticity. portico.org this compound can be employed in long-term preclinical models to investigate whether these effects on novel targets are sustained and how they contribute to neuroadaptive changes. The use of a deuterated version can help in studies designed to differentiate the effects of the parent compound from its metabolites, providing a clearer picture of the active pharmacological entities. wikipedia.org
Table 1: Investigated and Potential Molecular Targets for this compound
| Primary Targets | Secondary / Novel Targets | Potential Downstream Pathways |
|---|---|---|
| Dopamine Transporter (DAT) | GABAergic Neurons (Lateral Hypothalamus) | Appetite and Satiety Regulation |
| Norepinephrine Transporter (NET) | α1 Adrenergic Receptors | Energy Expenditure and Metabolism |
| Serotonin Transporter (SERT) | Dopamine D1/D5 Receptors | Reward and Motivation Pathways |
| Cholinergic System | Cognitive Function | |
| Brain-Derived Neurotrophic Factor (BDNF) | Neuroplasticity and Neuronal Health |
Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Studies
The advent of "omics" technologies presents a significant opportunity to comprehensively understand the systemic effects of this compound. Proteomics and metabolomics, in particular, can provide an unbiased, system-wide view of the molecular changes induced by the compound in various biological systems.
Proteomics: This technology can be used to identify and quantify the entire set of proteins in a cell, tissue, or organism. In future this compound research, proteomics could be applied to neuronal cell cultures or brain tissue from preclinical models to map the downstream signaling cascades affected by monoamine reuptake inhibition. It could help identify novel protein targets, adaptive changes in receptor expression, or biomarkers that correlate with the compound's activity.
Metabolomics: This involves the study of small molecules, or metabolites, within cells and biological fluids. By analyzing the metabolome, researchers can gain insights into the metabolic shifts caused by this compound. This is particularly relevant given Tesofensine's effects on energy expenditure and fat oxidation. researchgate.net Metabolomic studies could reveal specific changes in lipid, amino acid, or carbohydrate metabolism in response to treatment, providing a detailed fingerprint of its metabolic impact.
Development of Advanced In Vitro and In Vivo Research Models
To fully elucidate the complex neurobiology associated with this compound, the development and application of more sophisticated research models are essential.
Advanced In Vitro Models: Beyond simple cell lines expressing monoamine transporters, future research can utilize human-derived models such as induced pluripotent stem cell (iPSC)-derived neurons or even three-dimensional brain organoids. These models offer a more physiologically relevant context to study the effects of this compound on human neuronal networks, synaptic function, and potential neurodevelopmental impacts in a controlled environment.
Advanced In Vivo Models: While diet-induced obesity (DIO) animal models have been valuable, the use of more refined genetic models will allow for more precise investigation. nih.govresearchgate.net For instance, transgenic animals, such as the Vgat-ChR2 and Vgat-IRES-cre mice used in Tesofensine studies, enable researchers to manipulate and observe specific neuronal circuits, like the GABAergic system in the hypothalamus. nih.govbiorxiv.org Future studies could employ CRISPR-Cas9 technology to create knock-in or knock-out models of specific transporter subtypes or downstream signaling molecules to dissect the compound's mechanism of action with unprecedented detail. Combining these models with advanced neuroimaging techniques like in vivo two-photon microscopy can provide real-time insights into cellular and synaptic dynamics.
Table 2: Comparison of Research Models for this compound Studies
| Model Type | Examples | Research Application | Advantages |
|---|---|---|---|
| Traditional In Vitro | Stably transfected cell lines (e.g., HEK293) | Transporter binding and uptake assays | High-throughput, controlled environment |
| Advanced In Vitro | iPSC-derived neurons, Brain organoids | Network activity, Synaptic plasticity | High human physiological relevance |
| Traditional In Vivo | Diet-Induced Obesity (DIO) rats/mice | Efficacy in obesity, Metabolic effects | Good face validity for metabolic disease |
| Advanced In Vivo | Transgenic mice (e.g., Vgat-ChR2), CRISPR models | Circuit-specific neuronal effects | High target specificity, Mechanistic insights |
Elucidation of Long-Term Neurobiological Adaptations in Research Models
A critical area for future research is understanding the long-term neurobiological adaptations that occur with sustained exposure to this compound. Chronic administration of compounds that alter neurotransmitter levels can lead to significant neuroplastic changes in the brain.
Receptor and Transporter Density: Investigating potential changes in the expression and density of DAT, NET, SERT, and other implicated receptors (e.g., dopamine D1/D5, α1 adrenergic) in key brain regions like the striatum, hypothalamus, and prefrontal cortex. researchgate.netnih.gov
Gene Expression: Utilizing transcriptomics to analyze long-term changes in gene expression related to synaptic function, neuronal signaling, and metabolic regulation.
Neurogenesis and Plasticity: Exploring the impact of chronic this compound administration on processes like adult hippocampal neurogenesis, given the compound's noted effects on BDNF. portico.org
Understanding these long-term adaptations is crucial for predicting the sustained effects and potential neurobiological consequences of modulating multiple monoamine systems.
Role of this compound in Forensic and Toxicological Research (Non-Clinical Focus)
In the fields of forensic and analytical toxicology, deuterated compounds are invaluable tools. This compound is ideally suited to serve as an internal standard for the quantitative analysis of Tesofensine in biological matrices.
When using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is added to a sample in a known quantity to correct for any loss of the analyte during sample preparation and analysis. nih.gov A deuterated analog is the "gold standard" for an internal standard because it is chemically identical to the analyte and thus behaves identically during extraction and chromatography. However, due to the presence of deuterium (B1214612) atoms, it has a higher molecular weight and can be distinguished from the non-deuterated analyte by the mass spectrometer. researchgate.netscispace.comnih.gov
The use of this compound as an internal standard would significantly enhance the accuracy, precision, and reliability of methods designed to detect and quantify Tesofensine in forensic casework or toxicological studies.
Table 3: Mass Spectrometry Properties of Tesofensine and this compound
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Role in Analysis |
|---|---|---|---|
| Tesofensine | C17H23Cl2NO | 327.121 | Analyte |
| This compound | C17H18D5Cl2NO | 332.152 | Internal Standard |
Note: The exact mass will depend on the position and number of deuterium atoms.
Potential for Tesofensine as a Research Tool in Neurobiology
Beyond its therapeutic potential, Tesofensine, and by extension this compound, serves as a valuable research tool for probing the intricacies of monoaminergic systems. As a member of the phenyltropane family, it joins a class of compounds widely used to study the structure and function of monoamine transporters. wikipedia.orgnih.gov
Tesofensine's unique profile as a triple reuptake inhibitor allows neurobiologists to investigate the complex interplay and functional overlap of the dopamine, norepinephrine, and serotonin systems in regulating behaviors such as feeding, mood, and cognition. clinicaltrialsarena.com It can be used in preclinical models to:
Map Transporter Distribution: When radiolabeled, phenyltropanes are used in techniques like Positron Emission Tomography (PET) to visualize and quantify transporter density in the brain. nih.gov
Probe Circuit Function: By systemically or locally administering the compound, researchers can study how simultaneous modulation of the three major monoamine systems affects specific neural circuits and subsequent behaviors.
Dissect Parent vs. Metabolite Effects: The use of this compound alongside its non-deuterated counterpart can help differentiate the pharmacological activity of the parent drug from its metabolites, as deuteration can alter metabolic pathways. wikipedia.org
Innovations in Synthetic Methods for Deuterated Phenyltropanes
The synthesis of complex deuterated molecules like this compound requires advanced chemical methodologies. Innovations in synthetic organic chemistry are continuously making the incorporation of deuterium into specific molecular positions more efficient and precise.
Future research in this area will likely focus on:
Catalytic C-H Activation: Developing novel transition-metal catalysts that can selectively replace specific hydrogen atoms with deuterium on a late-stage intermediate or the final phenyltropane scaffold. This approach can reduce the number of steps required for synthesis.
Deuterated Building Blocks: Creating a toolbox of deuterated starting materials that can be incorporated into the synthesis of the tropane (B1204802) ring or the dichlorophenyl moiety. This allows for the precise placement of deuterium atoms.
Automation and Flow Chemistry: Employing automated synthesis platforms and flow chemistry reactors can streamline the production of deuterated analogs, enabling more rapid generation of compounds for structure-activity relationship (SAR) studies and preclinical testing. drugdiscoverynews.comrevmed.com
These synthetic innovations are crucial for providing researchers with high-purity, well-characterized deuterated compounds like this compound, thereby accelerating the pace of discovery in neurobiology and related fields.
Q & A
Q. What future research directions address gaps in this compound applications?
- Explore isotope effects on blood-brain barrier permeability via microdialysis.
- Investigate long-term stability in human biorepositories (-80°C vs. liquid nitrogen storage).
- Develop open-access databases for deuterated compound libraries to foster collaborative innovation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
